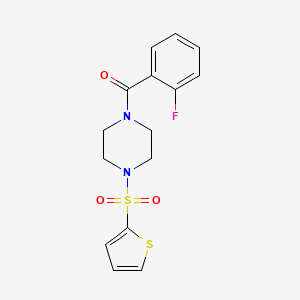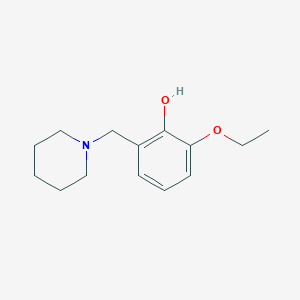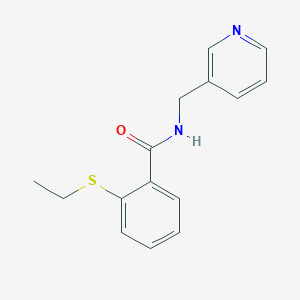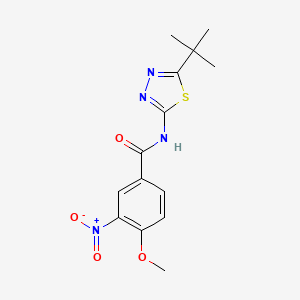
3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound with potential applications in medicinal chemistry. It belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and survival. It has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. In addition, it has been shown to possess antioxidant activity, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potential as a lead compound for the development of new anticancer drugs. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development. Another limitation is that its efficacy and toxicity in vivo have not been extensively studied.
Direcciones Futuras
There are several future directions for the research on 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action, which may lead to the development of more potent and selective analogs. Another direction is to study its efficacy and toxicity in animal models, which may provide valuable information for its clinical development. Additionally, studies can focus on the synthesis of novel derivatives of 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole to explore their potential biological activities.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can be achieved through several methods, including the reaction of 4-chlorobenzohydrazide with 2-methoxybenzoyl chloride in the presence of a base, followed by cyclization with phosphoryl chloride. Another method involves the reaction of 4-chlorobenzoic acid with 2-methoxybenzohydrazide in the presence of a dehydrating agent, followed by cyclization with thionyl chloride.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to possess antifungal activity against Candida albicans and Aspergillus niger.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-13-5-3-2-4-12(13)15-17-14(18-20-15)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVCYOTZRJQMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882146.png)

![2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide](/img/structure/B5882152.png)
![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B5882166.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)

![4-{[(1,2-dimethyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5882178.png)

![methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5882196.png)

![N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5882229.png)

![ethyl 5-[(ethoxycarbonyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5882249.png)